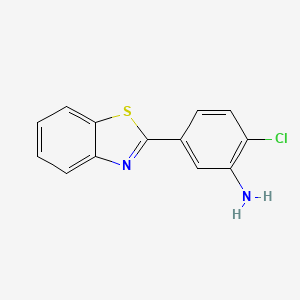

5-Benzothiazol-2-yl-2-chloro-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have garnered significant interest due to their diverse applications in various fields such as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials. The compound "5-Benzothiazol-2-yl-2-chloro-phenylamine" is not directly mentioned in the provided papers, but the papers do discuss related benzothiazole compounds and their synthesis, molecular structures, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of starting materials such as hydrazinecarbothioamide and various reagents like iodine, triethylamine, and DMF (dimethylformamide) medium. For example, a derivative of 1,3,4-thiadiazole was synthesized with an 84% yield through a dehydrosulfurization reaction of the starting hydrazinecarbothioamide . Similarly, the synthesis of other benzothiazole compounds may follow analogous pathways, utilizing electrophilic addition reactions or reactions with methyl acrylate in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is typically planar. For instance, the molecule of a synthesized benzothiazole compound was found to have a dihedral angle of 8.2(9) degrees between the benzothiazole and phenyl rings, indicating a nearly planar arrangement . Single-crystal X-ray analysis can provide detailed information on bond lengths and angles, which are crucial for understanding the molecular conformation of these compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic addition and 1,3-dipolar cycloaddition. These reactions can lead to the formation of new compounds with different substituents attached to the benzothiazole core. The presence of functional groups such as nitro, bromo, or chloro can influence the reactivity and the outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. Factors such as bond distances, bond angles, and the presence of substituents can affect properties like solubility, melting point, and reactivity. For example, the lengthening of certain bond distances due to steric interactions can be observed in the crystal structure analysis . These properties are essential for the practical applications of benzothiazole derivatives in various industries.

Scientific Research Applications

Crystal Structure Analysis A study conducted by Aydın et al. (2002) explored the crystal structure of a compound derived from the reaction involving 5-chloro-2-benzothiazolinone. This research aimed to clarify the molecular structure of benzothiazole derivatives through single-crystal X-ray analysis, demonstrating the compound's steric interactions and molecular conformations. The study's findings contribute to understanding the structural characteristics of benzothiazole derivatives, which is crucial for designing materials with specific physical properties (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).

Anticonvulsant Properties Siddiqui et al. (2009) synthesized and evaluated a series of benzothiazole urea compounds for their anticonvulsant and toxicity properties. Compounds exhibiting significant protection in maximal electroshock seizure (MES) tests were identified, indicating potential therapeutic applications in epilepsy treatment. This study showcases the relevance of benzothiazole derivatives in developing new anticonvulsant drugs, highlighting the importance of specific substituents in enhancing activity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

MR Contrast Agent Development Saini et al. (2013) focused on the synthesis and evaluation of a Gd-based MR contrast agent designed for brain imaging. The compound, featuring a benzothiazole unit, was assessed for its relaxivity and stability, showing promising results for MR imaging applications. This research highlights the utility of benzothiazole derivatives in enhancing diagnostic imaging techniques, particularly for brain-specific imaging (Saini, Varshney, Tiwari, Kaul, Allard, Ishar, & Mishra, 2013).

Antimicrobial and Antifungal Activities Chauhan et al. (2015) investigated the antimicrobial efficacy of benzothiazole pyrazole derivatives. The synthesized compounds displayed good to moderate activity against various bacterial and fungal strains, underscoring the potential of benzothiazole derivatives in developing new antimicrobial agents. This study supports the exploration of benzothiazole chemistry for creating compounds that combat microbial infections (Chauhan, Siddiqui, Kataria, & Singh, 2015).

Antibacterial and Antioxidant Properties Arafat et al. (2022) synthesized a series of benzothiazolopyridine and triazole derivatives and assessed their antioxidant and antibacterial activities. The compounds exhibited potent antioxidant properties and selective antibacterial activity, suggesting their application in treating oxidative stress-related conditions and bacterial infections. This research signifies the dual therapeutic potential of benzothiazole derivatives, combining antioxidant and antibacterial effects (Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022).

properties

IUPAC Name |

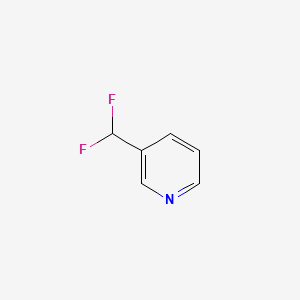

5-(1,3-benzothiazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAMJXBKRGJME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352198 |

Source

|

| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292644-34-9 |

Source

|

| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.